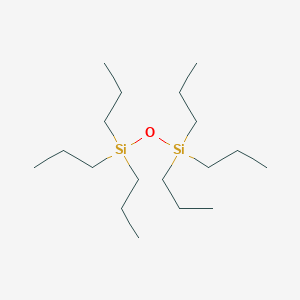
Hexapropyldisiloxane
Description
It is described as a colorless, flammable liquid with a molecular formula of [(C₃H₇)₃Si]₂O . Key chemical properties include:
- Reactivity: The Si–O–Si bond is susceptible to cleavage under acidic or alkaline conditions. For instance, concentrated sulfuric acid breaks the bond, yielding (C₃H₇)₃SiH and other derivatives, while reactions with anhydrous HCl produce propylchlorosilanes. Alkali metal hydroxides, alkoxides, or silanolates also cleave the Si–O bond .
- Synthesis: Typically prepared via hydrolysis and condensation of propylchlorosilanes .
Properties
CAS No. |
17841-51-9 |
|---|---|
Molecular Formula |
C18H42OSi2 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
tripropyl(tripropylsilyloxy)silane |
InChI |
InChI=1S/C18H42OSi2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-18H2,1-6H3 |
InChI Key |
KHQZLUVCZCAMFU-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Canonical SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Other CAS No. |
17841-51-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
Reactivity and Stability
- Acid/Base Sensitivity :
- This compound and hexamethyldisiloxane both undergo Si–O bond cleavage under acidic or alkaline conditions, but the former generates propylchlorosilanes with HCl, whereas the latter produces methyl derivatives .
- Hexamethylcyclotrisiloxane exhibits ring-opening reactivity, enabling polymerization into polysiloxanes, a property absent in linear disiloxanes .
- Hexamethyldisilazane, containing an Si–N–Si bond, reacts with water to release ammonia, distinguishing it from oxygen-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


